1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one

Medicinal chemistry Structure-activity relationship Synthetic intermediate

Sourcing thioether-ketone building blocks without verifying regioisomer identity introduces unrecognized SAR variability: propan-2-one vs. propan-1-one connectivity yields divergent biological profiles. • Defined propan-2-one scaffold: carbonyl β to 4-fluorophenyl, α to thioether-absent from published propan-1-one bioactivity datasets • Free -OH handle enables esterification, carbamation, or oxidation; absent in isopropylthio analogs (HBD=1, TPSA=62.6 Ų, XLogP3=1.6) • Verified CAS 1157308-64-9 (≥98%) eliminates ambiguity vs. regioisomer 1157607-88-9 Supplied for R&D with global shipping.

Molecular Formula C11H13FO2S
Molecular Weight 228.28 g/mol
Cat. No. B13637232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one
Molecular FormulaC11H13FO2S
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)CSCCO)F
InChIInChI=1S/C11H13FO2S/c12-10-3-1-9(2-4-10)7-11(14)8-15-6-5-13/h1-4,13H,5-8H2
InChIKeyWXHPXELFRQVTOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one – Structural Class and Key Identifiers for Procurement


1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one (CAS 1157308-64-9) is a synthetic thioether-ketone hybrid with the molecular formula C11H13FO2S and a molecular weight of 228.28 g/mol [1]. Its structure features a 4-fluorophenyl group linked via a methylene bridge to a propan-2-one backbone, which carries a 2-hydroxyethylthio substituent at the 3-position [1]. The compound is classified under thioethers and ketones and is supplied as a research chemical with purities typically in the 97–98% range . It is structurally distinct from its regioisomer 1-(4-fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one (CAS 1157607-88-9) and from analogs bearing alternative S-alkyl groups or fluorine substitution patterns, making unambiguous identification by CAS number and analytical verification essential for procurement [1].

Verify propan-2-one regioisomer identity before synthesis
Confirm hydroxyethyl functionality for H-bond or conjugation handle
Adhere to 2–8°C sealed storage; validate purity 97–98%

Why 1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one Cannot Be Interchanged with Closely Related Analogs


Within the C11H13FO2S constitutional isomer space, at least three regioisomers exist differing solely in carbonyl and thioether connectivity, yet these subtle rearrangements are expected to produce divergent physicochemical, conformational, and biological profiles . The propan-2-one backbone positions the carbonyl β to the aryl ring and α to the thioether, creating a distinct electronic environment compared to the propan-1-one series whose bioactivity has been partially characterized [1]. Furthermore, the 2-hydroxyethylthio moiety introduces a hydrogen-bond donor (calculated HBD = 1) that is absent in alkylthio analogs such as the isopropylthio derivative, directly impacting solubility, target engagement, and formulation behavior . Generic substitution without explicit verification of the regioisomer and S-substituent therefore risks introducing an unrecognized variable into structure-activity or structure-property relationships.

Regioisomer mismatch
Propan-1-one analogs may exhibit divergent target engagement and SAR.
S-substituent swap
Alkylthio analogs (e.g., isopropylthio) lack H-bond donor, altering solubility and binding.
Fluorine position shift
Ortho-fluoro isomer introduces steric compression and stronger inductive effect.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one


Regioisomeric Identity: Propan-2-one Versus Propan-1-one Carbonyl Topology

The target compound is the propan-2-one regioisomer (CAS 1157308-64-9), in which the carbonyl is positioned at C2 of the three-carbon chain, flanked by the 4-fluorobenzyl group at C1 and the 2-hydroxyethylthiomethyl group at C3. This orientation contrasts with the more extensively studied propan-1-one series (CAS 1157607-88-9), where the carbonyl is directly conjugated to the aryl ring . The propan-1-one series exhibited carbonic anhydrase I/II inhibition and cytotoxicity that varied substantially with aryl substitution, with only the nitro-substituted derivative EU9 showing effective cytotoxicity (weak tumor specificity against HSC-2 oral squamous cell carcinoma versus human gingival fibroblasts) [1]. No comparable bioactivity data exist for the propan-2-one isomer, making this regioisomer an unexplored chemical space with potentially divergent target engagement [1].

Carbonyl Topology
Target Propan-2-one (C2 carbonyl)
Comparator Propan-1-one (C1 carbonyl)
Unexplored SAR scaffold; divergent target engagement expected.
Propan-1-one series reported cytotoxicity; propan-2-one uncharacterized.
Medicinal chemistry Structure-activity relationship Synthetic intermediate

Hydrogen-Bond Donor Capability: 2-Hydroxyethylthio Versus Isopropylthio S-Substituent

The target compound carries a 2-hydroxyethylthio group (S-CH2CH2OH) that contributes one hydrogen-bond donor (HBD) and increases topological polar surface area (TPSA). In contrast, the isopropylthio analog (1-(4-fluorophenyl)-3-(isopropylthio)propan-2-one, CAS 1183932-13-9) bears an S-CH(CH3)2 group with HBD = 0 [1]. The target compound has a calculated TPSA of 62.6 Ų and an XLogP3 of 1.6 [2]. While exact values for the isopropylthio analog have not been experimentally determined from a single comparative study, the absence of the hydroxyl group is expected to reduce TPSA by approximately 20.2 Ų (the contribution of a primary alcohol oxygen), and to lower XLogP3, directly affecting aqueous solubility, membrane permeability, and hydrogen-bond-mediated target interactions .

H-Bond Donor Capacity
Class-level inference
HBD = 1
TPSA 62.6 Ų; XLogP3 1.6
Hydroxyethyl group enhances solubility and H-bond interactions.
Estimated ΔTPSA ≈ +20.2 Ų vs non-hydroxylated analog.
Physicochemical property Solubility Drug design

Fluorine Substitution Topology: Para-Fluoro Versus Ortho-Fluoro Phenyl Ring

The target compound features a para-fluorophenyl group. The ortho-fluoro isomer (1-(2-fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one, CAS 1157149-13-7) is commercially available as a direct positional isomer . Para-substitution preserves the linear geometry of the molecule, maximizing conjugation and minimizing steric hindrance around the thioether linkage, whereas ortho-substitution introduces steric compression that can perturb both ground-state conformation and reactivity at the adjacent methylene carbon [1]. While no head-to-head bioactivity data are available for these specific isomers, the well-established principle that fluorine substitution position modulates metabolic stability, CYP450 susceptibility, and target binding affinity supports that these two isomers are not interchangeable [1].

Fluorine Position
Class-level inference
Target Para-F (σp 0.06, linear)
Comparator Ortho-F (σo 0.24, steric)
Positional isomer alters electronic/steric profile.
Isomers not interchangeable in SAR without verification.
Electronic effect Metabolic stability Fluorine chemistry

Vendor-Supplied Purity Benchmarks and Storage Requirements for Reproducible Research

Commercially, 1-(4-fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one is supplied at 97% purity (AKSci) or 98% purity (Leyan) , with recommended storage at 2–8°C in a sealed, dry environment . This purity specification is relevant when compared to structurally similar building blocks such as (4-fluorophenylthio)propan-2-one (CAS 2968-13-0), which is also offered at 97% purity but lacks the hydroxyethyl functionality, making it a simpler, less functionally diverse scaffold . The low-temperature storage requirement reflects the presence of both the ketone and the free hydroxyl group, which may be susceptible to oxidation or condensation if improperly stored, a consideration not applicable to fully alkylated thioether analogs.

Purity & Storage
Data to verify
97–98% purity; store 2–8°C sealed dry.
Hydroxyl requires controlled storage; verify purity.
Vendor specifications; confirm by analytical methods.
Quality control Chemical procurement Reproducibility

High-Value Application Scenarios for 1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one Based on Differential Evidence


Scaffold-Hopping Medicinal Chemistry: Replacing Propan-1-one Cores with Propan-2-one Topology

For programs exploring 1-aryl-3-thioether-based inhibitors or receptor modulators, this compound offers a carbonyl topology that is not represented in the published propan-1-one bioactivity dataset . The propan-2-one scaffold places the electrophilic carbonyl in a distinct spatial relationship to the aryl and thioether groups, potentially altering the geometry of key interactions with target proteins. Procuring this specific regioisomer enables systematic scaffold-hopping studies to determine whether the 1,3-relationship between aryl and thioether groups with an interposed carbonyl confers advantages in potency, selectivity, or metabolic stability relative to the 1,3-dicarbonyl-like arrangement of the propan-1-one series .

Hydrogen-Bond-Guided Fragment-Based Drug Design (FBDD)

The hydroxyethylthio substituent provides a built-in hydrogen-bond donor/acceptor pair (alcohol oxygen) that is absent in simple alkylthio congeners . With an XLogP3 of 1.6 and TPSA of 62.6 Ų, the compound resides in a favorable physicochemical space for fragment elaboration . This makes it suitable as a fragment hit or early lead scaffold where the hydroxyl group can engage in directed hydrogen-bond interactions with protein targets, or alternatively serve as a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation) .

Fluorine Positional SAR for Metabolic Stability Optimization

The para-fluorophenyl group is a privileged motif in drug discovery, often employed to block CYP450-mediated oxidative metabolism at the para position while maintaining a minimally perturbed electronic profile (Hammett σp = 0.06) . In contrast, ortho-fluoro substitution (σo = 0.24) introduces both greater electron-withdrawing character and steric compression that can restrict conformational freedom . Researchers optimizing lead series where fluorine position critically influences in vitro metabolic half-life or off-target pharmacology profiles should preferentially source the para-isomer to establish a defined SAR baseline, with the ortho-isomer serving as a targeted comparator .

Chemical Biology Probe Synthesis via Hydroxyl-Directed Derivatization

The free primary hydroxyl group on the thioether side chain serves as a versatile synthetic anchor point for bioconjugation, affinity tagging, or prodrug construction . This functional handle is absent in the corresponding isopropylthio analog . Chemists requiring a thioether-containing fluorophenyl scaffold that can be elaborated via esterification, carbamate formation, or oxidation to the carboxylic acid will find this compound uniquely suited among close analogs available at comparable purity (97–98%) .

Application
Selection Property
Validation Focus
Scaffold-hopping SAR: Propan-2-one topology
Carbonyl topology differentiation
SAR comparison with propan-1-one series
Fragment-based design via hydroxyethyl handle
H-bond donor/acceptor capacity
Solubility and target engagement screening
Para-fluoro SAR baseline
Fluorine substitution position
Metabolic stability and electronic effect profiling
Hydroxyl-directed derivatization
Reactive hydroxyl handle
Bioconjugation and prodrug synthesis validation
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